molecular formula C19H38O4 B13833716 Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate

Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate

Cat. No.: B13833716
M. Wt: 330.5 g/mol
InChI Key: GATZFKCVIWQEKZ-UHFFFAOYSA-N
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Description

Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate is a structurally complex fatty acid methyl ester characterized by a tetradecanoate backbone (14-carbon chain) esterified with a methyl group. Its distinguishing feature is the 3-(1-methyl-1-methoxyethoxy) substituent, which introduces a branched ether moiety at the third carbon of the fatty acid chain. This modification imparts unique physicochemical properties, such as altered hydrophobicity, solubility, and steric hindrance, compared to simpler tetradecanoate esters.

Properties

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

methyl 3-(2-methoxypropan-2-yloxy)tetradecanoate

InChI

InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-13-14-15-17(16-18(20)21-4)23-19(2,3)22-5/h17H,6-16H2,1-5H3

InChI Key

GATZFKCVIWQEKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)OC(C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate typically involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The methoxyethoxy group can be introduced through a subsequent etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-3-(1-methyl-1-methoxyethoxy)-tetradecanoate involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tetradecanoate chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight: The branched structure increases molecular weight (~328 g/mol) relative to simpler esters (e.g., methyl tetradecanoate: 242 g/mol), likely reducing volatility .
  • Biological Relevance: While ethyl and isopropyl tetradecanoates are common in plant essential oils , the target compound’s complex substituent may confer niche biological roles, such as enhanced membrane interaction or enzyme inhibition.

Pharmacological and Phytochemical Context

  • Methyl Tetradecanoate: Widely studied for thermodynamic properties (e.g., enthalpy of vaporization = 86.6 kJ/mol ), it serves as a reference compound in lipid research.
  • Ethyl Tetradecanoate: Found in Lunularia cruciata, it shares retention times with cyclopentaneundecanoic acid, suggesting overlapping metabolic pathways in liverworts .
  • Target Compound : The 3-(1-methyl-1-methoxyethoxy) group may mimic glycolipid structures, enabling interactions with biological membranes or receptors.

Thermodynamic and Spectral Data Comparison

Property This compound (Inferred) Methyl Tetradecanoate Ethyl Tetradecanoate
Boiling Point (K) ~600–620 (estimated) 596.2 603–608 (estimated)
Melting Point (K) 280–290 (estimated) 290–292 275–280 (estimated)
Enthalpy of Vaporization (kJ/mol) ~85–90 (estimated) 86.6 ± 0.8 80–85 (estimated)
Retention Time (GC) Likely higher due to polarity 18.03 min 18.08 min

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